Histidinal

Enzyme Kinetics Binding Affinity Histidine Biosynthesis

Histidinal (L-histidinaldehyde, CAS 106404-06-2) is the transient, enzyme-bound aldehyde intermediate in the final step of the L-histidine biosynthesis pathway, catalyzed by histidinol dehydrogenase (HDH, EC 1.1.1.23). This pathway is highly conserved in bacteria, fungi, and plants but absent in mammals, making HDH a key target for antimicrobial and herbicidal drug discovery.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 106404-06-2
Cat. No. B008674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistidinal
CAS106404-06-2
SynonymsCuprate(3-), 2-3-4-2-2-(ethenylsulfonyl)ethoxyethylamino-6-fluoro-1,3,5-triazin-2-ylamino-2-(hydroxy-.kappa.O)-5-sulfophenylazo-.kappa.N2phenylmethylazo-.kappa.N1-4-sulfobenzoato(5-)-.kappa.O-, trisodium
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C=O)N
InChIInChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
InChIKeyVYOIELONWKIZJS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histidinal (CAS 106404-06-2) for Research: An Essential Intermediate for Histidinol Dehydrogenase Studies and Inhibitor Development


Histidinal (L-histidinaldehyde, CAS 106404-06-2) is the transient, enzyme-bound aldehyde intermediate in the final step of the L-histidine biosynthesis pathway, catalyzed by histidinol dehydrogenase (HDH, EC 1.1.1.23) [1]. This pathway is highly conserved in bacteria, fungi, and plants but absent in mammals, making HDH a key target for antimicrobial and herbicidal drug discovery [2]. As the direct substrate for the HDH aldehyde dehydrogenase reaction, histidinal serves as a critical tool compound for enzymatic assays, inhibitor screening, and structural biology studies aimed at developing novel antibiotics and agrochemicals [3].

Why Generic Substitution of Histidinal in HDH Assays Is Ineffective: Key Kinetic and Binding Differentiators


Histidinal cannot be substituted with structurally similar analogs like histidinol or histamine in enzymatic assays due to profound differences in binding affinity, reaction kinetics, and functional role. Histidinal is a specific substrate for the second oxidative half-reaction of HDH, exhibiting a sub-picomolar dissociation constant that enables it to remain tightly enzyme-bound [1]. In contrast, histidinol is the substrate for the first half-reaction and binds with micromolar affinity [2]. Using the incorrect substrate will yield irrelevant kinetic data and fail to properly assess inhibitor mechanisms targeting the aldehyde dehydrogenase step. Similarly, histamine acts as a weak inhibitor but not as a substrate, making it unsuitable for activity assays [3]. The quantitative evidence below details these critical differences.

Product-Specific Quantitative Evidence Guide for Histidinal (106404-06-2) in HDH Research


Histidinal Exhibits >700,000-Fold Tighter Binding to HDH Compared to Histidinol

The dissociation constant (Kd) of the histidinal-HDH complex is estimated at 1.4 × 10⁻¹¹ M, representing sub-picomolar affinity [1]. In contrast, the binding of the alternative substrate histidinol to HDH exhibits a Kd of 10 µM [2]. This difference in binding strength quantifies why histidinal is the exclusive and non-exchangeable substrate for the second half-reaction and cannot be replaced by histidinol for studying the aldehyde dehydrogenase step.

Enzyme Kinetics Binding Affinity Histidine Biosynthesis

Histidinal Displays a 3-Fold Higher Association Rate Constant with HDH Than Histidinol

Steady-state kinetic studies on cabbage HDH show that the binding rate constant for histidinaldehyde is three times greater than that for histidinol [1]. This enhanced kinetic performance underlies the catalytic efficiency of the second oxidative step and ensures histidinal is processed rapidly without release from the enzyme active site.

Enzyme Kinetics Substrate Specificity Reaction Mechanism

Histidinal Serves as a Substrate for Both HDH Half-Reactions, While Histidinol and Histidine Do Not

Histidinaldehyde is the only compound capable of serving as a substrate for both the oxidation and reduction reactions of HDH, producing histidine and histidinol respectively [1]. In contrast, L-histidine was not enzymatically reduced in the presence of NADH, indicating the oxidation of histidinaldehyde is irreversible [1]. This functional versatility makes histidinal uniquely suited for detailed mechanistic studies of the enzyme's bifunctional nature.

Reaction Mechanism Enzyme Specificity Bifunctional Dehydrogenase

Histidinal Remains Enzyme-Bound, Whereas Synthetic HDH Inhibitors Show Micromolar IC₅₀ Values

Histidinal is a naturally occurring, enzyme-bound intermediate that is not released into solution, providing a baseline for true substrate behavior [1]. In contrast, synthetic HDH inhibitors designed as substrate analogs, such as imidazole-5-propionic acid, exhibit IC₅₀ values of 3.17 µM [2], and a broader library of imidazole derivatives showed IC₅₀ values ranging from 5.2 to 58.0 µM [3]. This contrast highlights histidinal's role as a control for evaluating inhibitor potency and mechanism.

Inhibitor Discovery Drug Design Enzyme Kinetics

Optimal Research and Industrial Application Scenarios for Histidinal (106404-06-2) in HDH-Targeted Discovery


Enzymatic Assay Development for HDH Inhibitor Screening

Histidinal is the definitive substrate for developing robust, quantitative HDH activity assays. Its tight enzyme binding (Kd ≈ 1.4 × 10⁻¹¹ M) [1] and dual substrate capability [2] allow researchers to establish a reliable baseline for high-throughput screening of potential antimicrobial or herbicidal agents. Using histidinal ensures that the measured inhibition reflects effects on the physiologically relevant aldehyde dehydrogenase step, providing actionable data for medicinal chemistry optimization.

Mechanistic Studies of Bifunctional Dehydrogenases

The unique ability of histidinal to act as a substrate for both oxidative and reductive half-reactions of HDH [2] makes it indispensable for detailed kinetic and mechanistic studies. This property enables the dissection of the enzyme's complex Bi Uni Uni Bi Ping Pong mechanism, informing the design of novel inhibitors that may target specific conformational states or reaction intermediates.

Structural Biology and Computational Modeling of HDH-Ligand Interactions

The predicted binding conformation of histidinal within the HDH active site, refined through computational modeling and pharmacophore mapping [3], provides a validated template for structure-based drug design. Researchers can use histidinal co-crystal structures or docking models to rationally design and optimize next-generation HDH inhibitors with improved potency and selectivity, particularly for pathogens like Mycobacterium tuberculosis and Brucella suis where HDH is a validated target [4].

Validating HDH as a Druggable Target in Pathogen Models

Histidinal serves as a critical control in cell-based and in vivo studies aimed at validating HDH as a therapeutic target. By comparing the effects of synthetic inhibitors to the natural substrate's behavior, researchers can confirm on-target activity and rule out off-target effects. Studies have demonstrated that HDH inhibitors can achieve nanomolar potency in enzymatic assays and 70–100% inhibition of pathogen growth in minimal media [5], highlighting the translational relevance of starting with a well-characterized substrate like histidinal.

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